molecular formula C23H24FN5O2 B2926471 N-(3-fluorophenyl)-4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946325-38-8

N-(3-fluorophenyl)-4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazine-1-carboxamide

カタログ番号 B2926471
CAS番号: 946325-38-8
分子量: 421.476
InChIキー: PVENVWLYRDJBIJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-fluorophenyl)-4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C23H24FN5O2 and its molecular weight is 421.476. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Metabolic Pathways and Antineoplastic Potential

N-(3-fluorophenyl)-4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazine-1-carboxamide, part of the chemical class including compounds like flumatinib, has shown promise in the treatment of chronic myelogenous leukemia (CML). Research reveals that flumatinib, a novel antineoplastic tyrosine kinase inhibitor, undergoes metabolism resulting in various metabolites through pathways including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, alongside phase II glucuronidation and acetylation processes. These findings underscore the drug's metabolic complexity and potential in CML therapy, highlighting the importance of understanding its biotransformation for therapeutic efficacy and safety (Gong et al., 2010).

Novel Antitumor Agents and Kinase Inhibition

The exploration into novel compounds like N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) reveals significant progress in the development of selective kinase inhibitors. These compounds show potent antitumor activities and enhanced enzyme potency and solubility, contributing to the understanding of kinase inhibition mechanisms. Their efficacy in inhibiting the Met kinase superfamily and successful advancement into clinical trials exemplify the potential of such molecules in targeted cancer therapy (Schroeder et al., 2009).

Synthesis and Evaluation of Antimicrobial and Anti-Inflammatory Compounds

Research on derivatives incorporating the chemical framework of N-(3-fluorophenyl)-4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazine-1-carboxamide has led to the synthesis of compounds with potential antimicrobial and anti-inflammatory properties. For instance, novel 8-fluoro Norfloxacin derivatives have been synthesized, showing increased potency against resistant strains of Staphylococcus aureus, including methicillin-resistant and vancomycin-resistant types. These studies suggest that modifications at specific positions can enhance the antimicrobial effectiveness, offering a pathway to combat antibiotic resistance (Sunduru et al., 2011).

Advancements in PET Imaging Agents

The development of PET imaging agents, such as the fluorine-18 labeled compounds, highlights the application of N-(3-fluorophenyl)-4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazine-1-carboxamide derivatives in neuroscience and pharmacological research. These agents, designed for the quantification of serotonin 1A receptors, offer insights into the functioning of the serotonergic system and its involvement in psychiatric and neurological disorders. The comparative studies of different fluorine-18 labeled compounds underscore their utility in improving the diagnosis and understanding of diseases like Alzheimer's and depression, by providing a non-invasive means to study receptor distribution and density in the living brain (Choi et al., 2015).

特性

IUPAC Name

N-(3-fluorophenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2/c1-16-6-8-20(9-7-16)31-22-15-21(25-17(2)26-22)28-10-12-29(13-11-28)23(30)27-19-5-3-4-18(24)14-19/h3-9,14-15H,10-13H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVENVWLYRDJBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。